(3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropyl and cyclobutyl groups, and the final carboxylation step. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing various biological processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features can impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives, such as (3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxamide and (3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylate.
Uniqueness
What sets this compound apart is its specific combination of cyclobutyl and cyclopropyl groups, which confer unique steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R,4R)-1-(4-cyclobutylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(15-8-4-13(5-9-15)12-2-1-3-12)20-10-16(14-6-7-14)17(11-20)19(22)23/h4-5,8-9,12,14,16-17H,1-3,6-7,10-11H2,(H,22,23)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXEKJIPFFOGG-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)C(=O)N3CC(C(C3)C(=O)O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=CC=C(C=C2)C(=O)N3C[C@@H]([C@H](C3)C(=O)O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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